1-Methyl-7-nitroisatoic anhydride

概述

描述

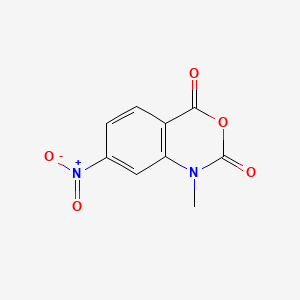

1M7,也称为1-甲基-7-硝基异吲哚-1,3-二酮,是一种化学化合物,分子式为C₉H₆N₂O₅。其CAS号为73043-80-8。该化合物广泛应用于科学研究,特别是在RNA结构分析领域。

准备方法

合成路线: 1M7可以通过多种方法合成。一种常见的方法是将1-甲基异吲哚-1,3-二酮与硝酸反应,使芳香环硝化。具体的合成路线如下:

1-甲基异吲哚-1,3-二酮的硝化:

工业生产方法: 1M7主要在研究实验室中为专门的应用而生产

化学反应分析

Reaction Mechanism

-

Deprotonation : DIEA abstracts a proton from 4NIA, generating a nucleophilic nitrogen anion.

-

Methylation : The anion reacts with methyl iodide, forming the methylated product (1m7).

Key Considerations

-

Water exclusion : Critical for preventing protonation of the intermediate anion ( ).

-

Scalability : Reactions starting with >5 g 4NIA require specialized glassware but retain high efficiency ( ).

Reaction with RNA 2′-Hydroxyl Groups

1m7 selectively acylates flexible RNA nucleotides, with reactivity governed by general base catalysis ( ).

Reactivity Profile

| RNA Region | Reactivity Trend | Example (tRNA-fMet) | Source |

|---|---|---|---|

| Flexible loops | High (e.g., G19, Ψ55, C56 in tRNA) | Anticodon loop residues | |

| Duplex regions | Low | Base-paired regions |

Catalytic Enhancement

-

Imidazole (1 M) increases acylation twofold, while pyrrole (non-basic control) has no effect ( ).

-

Mechanism involves intra-RNA nucleobases acting as transient general bases ( ).

Structural and Spectroscopic Characterization

1m7’s identity is confirmed via NMR and solubility studies :

NMR Data (500 MHz, CDCl₃)

| Proton/Carbon | Chemical Shift (ppm) | Assignment | Source |

|---|---|---|---|

| 3.70 (s, 3H) | N-methyl group | ||

| 8.06–8.40 (m, 3H) | Aromatic protons | ||

| 162.1, 156.2 | Anhydride carbonyls |

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | ≥21 mg/mL (94.53 mM) | |

| Storage Conditions | -20°C (1 month), -80°C (6 months) |

Comparative SHAPE Reagent Kinetics

1m7 exhibits superior reactivity for in vitro and in vivo applications:

| Reagent | Half-Life | Key Application | Source |

|---|---|---|---|

| 1m7 | 14 sec | High-resolution probing | |

| NMIA | 430 sec | Low bias in vitro | |

| 5NIA | ~100 sec | Intracellular RNA studies |

科学研究应用

RNA Structure Probing

1M7 is primarily known for its role in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) , a powerful technique that allows researchers to investigate RNA secondary and tertiary structures. This methodology involves treating RNA samples with 1M7, which selectively acylates the 2'-hydroxyl groups of flexible nucleotides. The resulting chemical modifications can be detected during reverse transcription, providing insights into the conformational dynamics of RNA molecules.

Case Study: SHAPE Analysis of Small RNAs

A study highlighted the application of 1M7 in analyzing small RNAs and riboswitches. The researchers utilized 1M7 to detect local nucleotide flexibility, revealing critical information about RNA conformational changes and ligand binding interactions. This method enabled the development of accurate models for RNA secondary structures, demonstrating the reagent's effectiveness in structural biology .

Methodological Advancements

Recent advancements have improved the synthesis of 1M7 from its precursor, 4-nitroisatoic anhydride (4NIA). A safer one-pot method has been developed that eliminates the need for hazardous reagents like sodium hydride (NaH), making the production of 1M7 more accessible to molecular biology laboratories. This method boasts a high yield of approximately 97%, facilitating broader adoption in research settings .

Medical Research

1M7 has been employed in various medical research contexts, including:

- Cancer Research : Investigating RNA dynamics in cancerous cells to identify potential therapeutic targets.

- Viral Studies : Understanding viral RNA structures can aid in developing antiviral strategies.

Environmental Studies

The compound is also used in environmental research to probe the RNA structures of microorganisms involved in bioremediation processes, helping to assess their functional capabilities in degrading pollutants.

Detection Reagent

1M7 serves as a detection reagent for local nucleotide flexibility, which is crucial for understanding complex RNA interactions and functions. It is particularly useful for:

- Analyzing ribozymes and their catalytic mechanisms.

- Studying RNA-protein interactions that play vital roles in gene regulation.

Summary Table of Applications

| Application Area | Specific Uses | Methodology/Technique |

|---|---|---|

| RNA Structure Probing | SHAPE analysis of small RNAs | Acylation of 2'-OH groups |

| Medical Research | Cancer and viral RNA studies | Structural dynamics analysis |

| Environmental Studies | Microbial RNA analysis | Probing microbial functions |

| Detection Reagent | Nucleotide flexibility detection | Reverse transcription-based assays |

作用机制

作用机制涉及1M7对RNA核苷酸的共价修饰。它选择性地酰化2’-羟基,影响RNA折叠和相互作用。由此产生的结构变化会影响RNA功能。

相似化合物的比较

虽然1M7在其RNA特异性反应性方面是独一无二的,但其他相关化合物包括:

NMIA(N-甲基异吲哚-1,3-二酮): 结构类似,但缺少硝基。

CMCT(1-环己基-3-(2-吗啉代乙基)碳二亚胺甲基-对-甲苯磺酸盐): 另一种RNA探测试剂。

如需了解更多详细信息,您可以参考Sigma-Aldrich 和 Selleck Chemicals. 提供的产品信息。

生物活性

1-Methyl-7-nitroisatoic anhydride (commonly referred to as 1M7) is a potent chemical reagent primarily utilized in molecular biology for probing RNA structures. Its significance stems from its ability to facilitate the analysis of RNA secondary and tertiary structures through a technique known as SHAPE (Selective 2′ Hydroxyl Acylation analyzed by Primer Extension). This article delves into the biological activity of 1M7, highlighting its synthesis, applications, and relevant research findings.

1M7 is characterized by its nitro-substituted aromatic structure, which enhances its reactivity towards the 2′-hydroxyl groups of RNA. The compound is synthesized from 4-nitroisatoic anhydride (4NIA) through a safer, one-pot reaction that eliminates the need for hazardous reagents like sodium hydride (NaH) . This method has been shown to yield a high purity product with a molar yield of approximately 97%, making it accessible for widespread use in laboratories .

The primary mechanism by which 1M7 interacts with RNA involves acylation of the 2′-hydroxyl group. This reaction is facilitated by the electrophilic nature of the anhydride, which allows it to selectively modify RNA at specific sites. The resulting acylated products can then be analyzed to infer structural information about the RNA molecule being studied. The half-life of 1M7 in aqueous solutions is notably short (approximately 14 seconds), which allows for rapid probing of RNA structures .

Applications in RNA Research

1M7 has been instrumental in advancing our understanding of RNA biology. Its applications include:

- SHAPE Analysis : Utilizing 1M7 in SHAPE experiments enables researchers to map RNA secondary structures with single-nucleotide resolution .

- RNA Folding Studies : The compound aids in determining how RNA folds under various conditions, providing insights into its functional states .

- Aptamer Studies : Research has demonstrated that 1M7 can stabilize certain aptamer structures, thus influencing gene regulation mechanisms in bacterial systems .

Case Studies and Research Findings

Several studies have highlighted the utility and effectiveness of 1M7 in various biological contexts:

- RNA Secondary Structure Probing : Mortimer and Weeks (2013) utilized 1M7 to enhance the speed and accuracy of SHAPE analysis, demonstrating its capability to provide detailed structural insights into ribozymes and other RNA molecules .

- Functional Analysis of Riboswitches : In a study examining SAM-I riboswitches, researchers found that the presence of magnesium ions influenced the structural dynamics of these RNA elements when probed with 1M7, revealing important regulatory mechanisms .

- Comparative Reactivity Studies : Research comparing 1M7 with other acylating agents indicated that its rapid reactivity significantly outperformed traditional reagents, making it a preferred choice for time-sensitive experiments .

Data Table: Comparative Reactivity and Applications

属性

IUPAC Name |

1-methyl-7-nitro-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULNCJWAVSDEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299566 | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73043-80-8 | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73043-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。